1-(3-Nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-Nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones These compounds are characterized by a five-membered ring containing nitrogen and two carbonyl groups
Preparation Methods
The synthesis of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride (SOCl2), resulting in a ring-closing reaction that produces a series of 3-chloro-N-aryl maleimide derivatives . This method is efficient and yields the desired product in good quantities. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
1-(3-Nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Its derivatives are being explored for their anticonvulsant and antinociceptive activities.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione and its derivatives often involves the inhibition of specific enzymes. For example, its derivatives act as carbonic anhydrase inhibitors by binding to the active site of the enzyme and blocking its activity. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy . The molecular targets and pathways involved include the enzyme’s active site and the subsequent biochemical pathways affected by its inhibition.
Comparison with Similar Compounds
1-(3-Nitrophenyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
3-chloro-1-aryl pyrrolidine-2,5-diones: These compounds also exhibit enzyme inhibitory activities but differ in their specific substituents and resulting biological activities.
Pyrrolizines and pyrrolidine-2-ones: These compounds share the pyrrolidine core but have different functional groups, leading to varied biological activities and applications. The uniqueness of this compound lies in its specific nitrophenyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYFJTUOESMJPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357955 | |
Record name | 1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31036-66-5 | |
Record name | 1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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